

spectral data for O-(2-Fluorobenzyl)hydroxylamine hydrochloride

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Compound of Interest

Compound Name: O-(2-Fluorobenzyl)hydroxylamine hydrochloride

Cat. No.: B2481028

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An In-Depth Technical Guide to the Spectral Characteristics of **O-(2-Fluorobenzyl)hydroxylamine Hydrochloride**

Introduction

O-(2-Fluorobenzyl)hydroxylamine hydrochloride (CAS No. 215599-91-0) is a key building block in medicinal chemistry and drug discovery.^{[1][2]} Its structure combines a reactive hydroxylamine moiety with a fluorinated benzyl group, a common feature in modern pharmaceuticals designed to enhance metabolic stability and binding affinity. For researchers and drug development professionals, a thorough understanding of this compound's analytical profile is paramount for reaction monitoring, quality control, and structural confirmation of its derivatives.

While extensive, peer-reviewed experimental spectral data for this specific molecule is not widely published in public databases, this guide provides a comprehensive, in-depth analysis of its predicted spectral characteristics.^[3] Leveraging fundamental principles of spectroscopy and comparative data from related analogues, this document serves as a robust reference for scientists working with this reagent. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing a detailed theoretical framework to guide practical laboratory work.

Physicochemical Properties

A summary of the key physicochemical properties of **O-(2-Fluorobenzyl)hydroxylamine hydrochloride** is presented below, based on information from chemical suppliers.

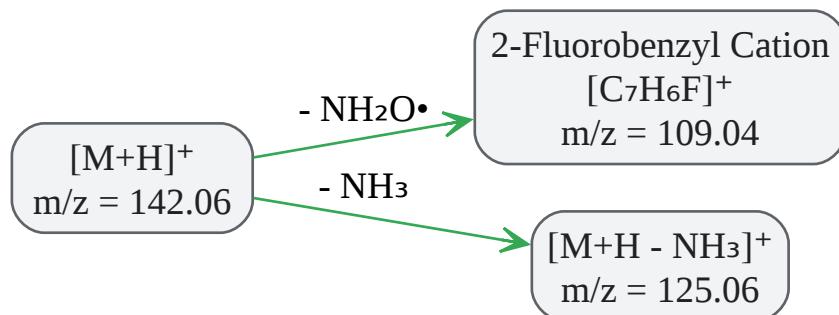
Property	Value	Source(s)
CAS Number	215599-91-0	[1] [4]
Molecular Formula	C ₇ H ₉ ClFNO	[1] [4]
Molecular Weight	177.60 g/mol	[4]
Appearance	Solid / Powder	[1] [5]
Purity	≥95-98%	[4] [5]
Melting Point	180-185 °C	[4]
Storage	2-8°C, under inert atmosphere	[5]

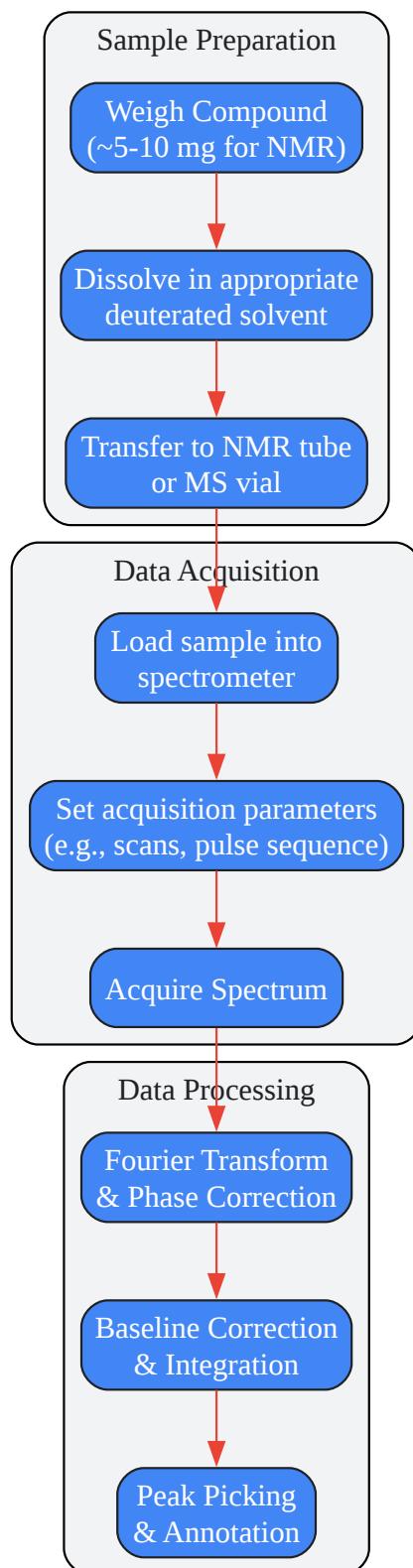
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For a hydrochloride salt like this compound, a polar deuterated solvent such as DMSO-d₆ or D₂O is recommended for analysis. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (from the -NH₃⁺ group).

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the ammonium protons. The fluorine atom at the C2 position will introduce characteristic splitting patterns through ¹H-¹⁹F coupling.



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References

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